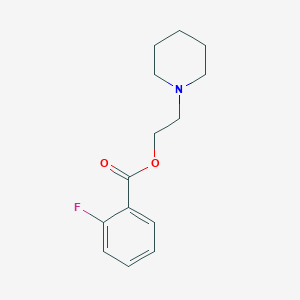![molecular formula C26H27NO5 B257402 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257402.png)
1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various scientific fields, including medicine, biochemistry, and pharmacology.
作用機序
The mechanism of action of 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the inhibition of certain enzymes, as mentioned above. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory. In addition, this compound has also been shown to have anti-inflammatory and potential anticancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include increased levels of acetylcholine in the brain, which can improve cognitive function and memory. In addition, this compound has also been shown to have anti-inflammatory and potential anticancer properties.
実験室実験の利点と制限
The advantages of using 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments include its potential as a lead compound for the development of new drugs for the treatment of Alzheimer's disease and other cognitive disorders. In addition, this compound has also shown promise as an anti-inflammatory agent and a potential anticancer agent.
The limitations of using this compound in lab experiments include the need for further research to determine its safety and efficacy in humans. In addition, the synthesis method of this compound may be complex and require specialized equipment, which may limit its use in certain labs.
将来の方向性
There are several future directions for the research of 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. These include:
1. Further research to determine the safety and efficacy of this compound in humans.
2. Development of new drugs based on the structure of this compound for the treatment of Alzheimer's disease and other cognitive disorders.
3. Investigation of the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases.
4. Investigation of the potential anticancer properties of this compound and its use in cancer therapy.
5. Further exploration of the mechanism of action of this compound and its potential use in other scientific fields.
In conclusion, 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has shown promising results in various scientific fields. Its potential applications in medicine, biochemistry, and pharmacology make it a valuable subject for further research. However, further research is needed to determine its safety and efficacy in humans and to explore its potential in other scientific fields.
合成法
The synthesis method of 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by the reaction of the resulting intermediate with 2,3-dimethyl-2-butene-1-ol in the presence of trifluoroacetic acid. This reaction produces the desired compound in good yields.
科学的研究の応用
1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential applications in various scientific fields. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which can improve cognitive function and memory.
In pharmacology, this compound has shown potential as a lead compound for the development of new drugs for the treatment of Alzheimer's disease and other cognitive disorders. In addition, this compound has also shown promise as an anti-inflammatory agent and a potential anticancer agent.
特性
製品名 |
1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
分子式 |
C26H27NO5 |
分子量 |
433.5 g/mol |
IUPAC名 |
1-(4-ethoxyphenyl)-6,8-dimethyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H27NO5/c1-4-30-18-9-7-17(8-10-18)23-22-24(28)21-16(3)12-15(2)13-20(21)32-25(22)26(29)27(23)14-19-6-5-11-31-19/h7-10,12-13,19,23H,4-6,11,14H2,1-3H3 |
InChIキー |
BIASVVJIUBJTKW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=CC(=CC(=C5C3=O)C)C |
正規SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=CC(=CC(=C5C3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)
![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)



![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)
![6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257347.png)